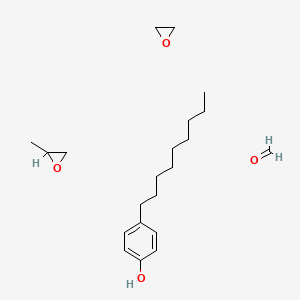
Formaldehyde;2-methyloxirane;4-nonylphenol;oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane is a complex chemical compound created through the polymerization of formaldehyde, methyloxirane, 4-nonylphenol, and oxirane . This compound is known for its strong-smelling, colorless gas form, which is widely used in the production of resins, plastics, and textile finishes .
准备方法
The preparation of formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane involves the polymerization of its constituent chemicals. The synthetic route typically includes the following steps :
Synthesis of Formaldehyde: Formaldehyde is synthesized through the oxidation of methanol.
Synthesis of Methyloxirane: Methyloxirane is produced via the epoxidation of propylene.
Synthesis of 4-Nonylphenol: 4-Nonylphenol is obtained through the alkylation of phenol with nonene.
Polymerization: The polymerization process involves reacting formaldehyde, methyloxirane, 4-nonylphenol, and oxirane under controlled conditions to form the desired polymer. This process requires specific catalysts and reaction conditions to ensure the proper formation of the polymer.
化学反应分析
Formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane has a wide range of scientific research applications :
Chemistry: It is used in the synthesis of various resins and polymers, which are essential in the production of adhesives, coatings, and plastics.
Biology: The compound is utilized in biological research for its ability to cross-link proteins and nucleic acids, making it valuable in studies involving cell fixation and tissue preservation.
Medicine: In the medical field, it is used in the development of drug delivery systems and biomedical devices due to its biocompatibility and stability.
Industry: The compound is employed in the manufacture of industrial products such as paints, varnishes, and insulation materials.
作用机制
The mechanism of action of formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane involves its ability to form covalent bonds with various molecular targets . This polymer can interact with proteins, nucleic acids, and other biomolecules, leading to cross-linking and stabilization. The pathways involved in these interactions are primarily based on the reactivity of the aldehyde and epoxide groups present in the polymer.
相似化合物的比较
Formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane can be compared with other similar compounds, such as :
Formaldehyde, polymer with methyloxirane and 4-nonylphenol: This compound lacks the oxirane component, which may affect its reactivity and applications.
Formaldehyde, polymer with 2-methyloxirane, 4-nonylphenol, and oxirane: This variant includes 2-methyloxirane, which can influence the polymer’s properties and uses.
The uniqueness of formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane lies in its specific combination of components, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
属性
CAS 编号 |
63428-92-2 |
|---|---|
分子式 |
C21H36O4 |
分子量 |
352.5 g/mol |
IUPAC 名称 |
formaldehyde;2-methyloxirane;4-nonylphenol;oxirane |
InChI |
InChI=1S/C15H24O.C3H6O.C2H4O.CH2O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-3-2-4-3;1-2-3-1;1-2/h10-13,16H,2-9H2,1H3;3H,2H2,1H3;1-2H2;1H2 |
InChI 键 |
ONPRBEMSCGIAGH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.CC1CO1.C=O.C1CO1 |
规范 SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.CC1CO1.C=O.C1CO1 |
Key on ui other cas no. |
63428-92-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















